molecular formula C9H12N2O B1275998 2,4-Dimethylbenzohydrazide CAS No. 85304-03-6

2,4-Dimethylbenzohydrazide

Cat. No. B1275998
CAS RN: 85304-03-6
M. Wt: 164.2 g/mol
InChI Key: NGKSZOHPTXLODW-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzohydrazide is a chemical compound that serves as a precursor for the synthesis of various hydrazone derivatives. These derivatives have been synthesized and characterized for their potential applications in different fields, including pharmacology and materials science. The compound is structurally characterized by the presence of two methyl groups attached to the benzene ring, which is further connected to a hydrazide functional group.

Synthesis Analysis

The synthesis of 2,4-Dimethylbenzoylhydrazones involves condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . Another study describes the synthesis of related compounds where 2,4-dimethylcarbolic acid is refluxed with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate, which is then converted to the corresponding hydrazide upon refluxing with hydrazine . These methods demonstrate the versatility of 2,4-dimethylbenzohydrazide as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of 2,4-dimethylbenzoylhydrazones has been confirmed using single-crystal X-ray diffraction data . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

2,4-Dimethylbenzohydrazide is a reactive intermediate that can undergo various chemical transformations to yield a wide range of products. For instance, it can be used to synthesize hydrazone derivatives with antioxidant activity , or it can be converted into diheterocyclic compounds . The compound's reactivity is also exploited in the synthesis of molecules with antibiotic and lipoxygenase inhibitory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylbenzohydrazide derivatives are influenced by the substituents attached to the benzene ring and the hydrazide moiety. These properties are essential for the compound's biological activity and its potential use in various applications. For example, the antioxidant activity of synthesized hydrazones is evaluated using in vitro DPPH radical scavenging activity, and their IC50 values are determined . The solubility, stability, and reactivity of these compounds can be further studied using techniques such as vibrational spectroscopy and density functional theory (DFT) .

Scientific Research Applications

Application 1: Antioxidant Activity Evaluation

  • Summary of the Application: 2,4-Dimethylbenzohydrazide is used in the synthesis of 2,4-Dimethylbenzoylhydrazones, which are evaluated for their antioxidant activity . These compounds are found to display biological and catalytic activities due to their synthetic simplicity and active pharmacophore group .
  • Methods of Application or Experimental Procedures: The 2,4-Dimethylbenzoylhydrazones were synthesized by refluxing in methanol for 3 hours each pure 2,4-Dimethylbenzohydrazide and various aryl aldehydes in the presence of a catalytical amount of acetic acid . The progress of the reaction was monitored by TLC .
  • Results or Outcomes: The synthesized compounds exerted varying degrees of scavenging activity toward DPPH radical with IC50 values between 25.6–190 µM . Compounds 1, 4, 2, 3, 7, and 6 have IC50 values of 25.6, 28.1, 29.3, 29.8, 30.0 and 30.1 µM respectively, showing better activity than an n-propyl gallate standard (IC50 value = 30.30 µM) . For superoxide anion scavenging activity, compounds 1, 2 and 3 with IC50 values of 98.3, 102.6, and 105.6, respectively, also showed better activity than the n-propyl gallate standard (IC50 value = 106.34 µM) .

Application 2: Urease Inhibitors

  • Summary of the Application: 2,4-Dimethylbenzohydrazide is used in the synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide derivatives, which are evaluated for their urease inhibitory activity .

Application 3: Synthesis of 4-methoxybenzoylhydrazones

  • Summary of the Application: 2,4-Dimethylbenzohydrazide is used in the synthesis of 4-methoxybenzoylhydrazones . These compounds are evaluated for their antiglycation activity .

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSZOHPTXLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406617
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzohydrazide

CAS RN

85304-03-6
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzohydrazide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dimethylbenzohydrazide
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Synthesis routes and methods

Procedure details

To a solution of methyl 2,4-dimethylbenzoate (2 g, 12.2 mmol) in MeOH (10 mL) was added anhydrous hydrazine (1.95 mL, 61 mmol) and the mixture was heated under reflux for 40 hours. Then the mixture was evaporated and dried under vacuum to give 2,4-dimethylbenzohydrazide as a white solid (2 g, 100%; MS (M+H, 165).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Taha, NH Ismail, W Jamil, S Yousuf, FM Jaafar, MI Ali… - Molecules, 2013 - mdpi.com
2,4-Dimethylbenzoylhydrazones 1–30 were synthesized by condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes and characterized. The assigned …
Number of citations: 52 www.mdpi.com
M Taha, NH Ismail, FM Jaafar, AN Aziz… - … Section E: Structure …, 2013 - scripts.iucr.org
(IUCr) (E)-N′-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 3 scripts.iucr.org
M Taha, NH Ismail, FM Jaafar, KM Khan… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title benzoylhydrazide derivative, C17H18N2O, the dihedral angle between the benzene rings is 88.45 (8) and the azomethine double bond adopts an E conformation. In the …
Number of citations: 3 scripts.iucr.org
M Taha, H Naz, S Rasheed, NH Ismail, AA Rahman… - Molecules, 2014 - mdpi.com
A series of 4-methoxybenzoylhydrazones 1–30 was synthesized and the structures of the synthetic derivatives elucidated by spectroscopic methods. The compounds showed a varying …
Number of citations: 39 www.mdpi.com
AN Aziz, M Taha, NH Ismail, EH Anouar, S Yousuf… - Molecules, 2014 - mdpi.com
Schiff bases of 3,4-dimethoxybenzenamine 1–25 were synthesized and evaluated for their antioxidant activity. All the synthesized compounds were characterized by various …
Number of citations: 56 www.mdpi.com
M Taha, SAA Shah, M Afifi, S Imran, S Sultan… - Bioorganic …, 2018 - Elsevier
Thymidine phosphorylase (TP) over expression plays role in several pathological conditions, such as rheumatoid arthritis, chronic inflammatory diseases, psoriasis, and tumor …
Number of citations: 20 www.sciencedirect.com
A Nasier, X Chang, C Guo - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient and valuable N–N dimerization reaction of N-alkoxyamides is reported under undivided electrolytic conditions. This electrochemical strategy provides a powerful way to …
Number of citations: 6 pubs.acs.org
M Taha, NH Ismail - academia.edu
In the title benzoylhydrazide derivative, C17H18N2O, the dihedral angle between the benzene rings is 88.45 (8) and the azomethine double bond adopts an E conformation. In the …
Number of citations: 0 www.academia.edu

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